molecular formula C9H9BrF3N B1516882 (1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1259904-38-5

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No. B1516882
CAS RN: 1259904-38-5
M. Wt: 268.07 g/mol
InChI Key: XFQGIGAQJPNZSL-MRVPVSSYSA-N
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Description

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine, also known as 1-bromo-3,3,3-trifluoropropan-1-amine, is an organofluorine compound with a wide range of applications. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 78°C. It is commonly used in organic synthesis, and has been studied for its potential use in pharmaceuticals, agrochemicals, and biocides.

Scientific Research Applications

Indirect Anodic Oxidation of Amines

Tris(4-bromophenyl)amine serves as an effective electron transfer mediator for the indirect oxidation of amines. This process converts benzyl amines to Schiff bases in excellent yields, demonstrating the compound's role in facilitating selective organic transformations (Pletcher & Zappi, 1989).

Molecular Structure Analysis

Research on N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine, synthesized via lithiation of tris(4-bromophenyl)amine, explores the molecular structures and electronic states of novel organic compounds. This study contributes to the understanding of molecular electronics and photophysics (Itoh et al., 2000).

Benzimidazole Synthesis

The reaction of o-bromophenyl isocyanide with primary amines, under copper(I) iodide catalysis, produces 1-substituted benzimidazoles. This synthesis method highlights the compound's utility in creating heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009).

Gas Separation Applications

Hyperbranched polyimides synthesized from tris(4-aminophenyl)amine and various dianhydride monomers show promise for gas separation technologies. This research underscores the material's potential in enhancing the efficiency of gas separation membranes (Fang, Kita, & Okamoto, 2000).

Electrophilicity-Nucleophilicity Relations

Using N,N-Dimethyl-4-aminophenyl cation as a probe, the study investigates the reactivity of nucleophiles, contributing to the broader understanding of reaction mechanisms and the design of synthetic strategies (Dichiarante, Fagnoni, & Albini, 2008).

properties

IUPAC Name

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGIGAQJPNZSL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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